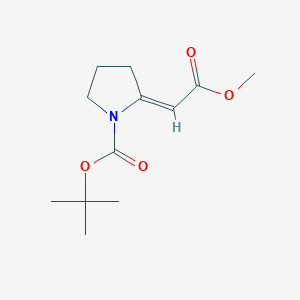
tert-butyl (2E)-2-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl (2E)-2-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate: is an organic compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, organic synthesis, and material science. The unique structure of this compound, featuring a pyrrolidine ring and a tert-butyl ester group, makes it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2E)-2-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate typically involves the condensation of a pyrrolidine derivative with a tert-butyl ester. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl (2E)-2-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
tert-butyl (2E)-2-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate: has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of tert-butyl (2E)-2-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired effects.
Comparaison Avec Des Composés Similaires
tert-butyl (2E)-2-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate: can be compared with other pyrrolidine derivatives, such as:
- N-benzylpyrrolidine-1-carboxylate
- tert-butyl (2E)-2-(2-hydroxyethylidene)pyrrolidine-1-carboxylate
These compounds share similar structural features but differ in their functional groups and overall reactivity. The unique combination of the tert-butyl ester and methoxy groups in This compound
Propriétés
Formule moléculaire |
C12H19NO4 |
|---|---|
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
tert-butyl (2E)-2-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-7-5-6-9(13)8-10(14)16-4/h8H,5-7H2,1-4H3/b9-8+ |
Clé InChI |
BRIIQLPCSMAAPI-CMDGGOBGSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N\1CCC/C1=C\C(=O)OC |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC1=CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




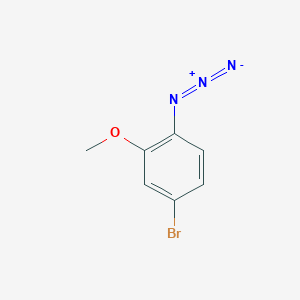


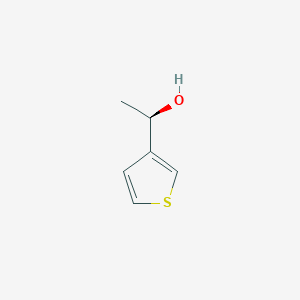
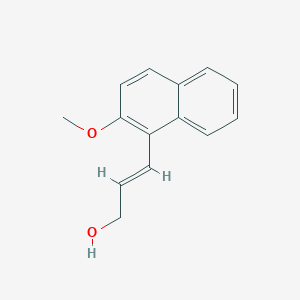
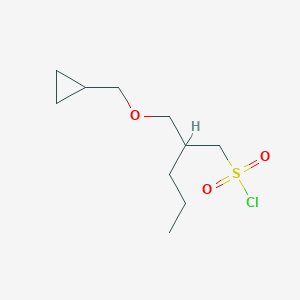
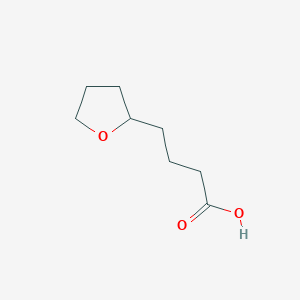

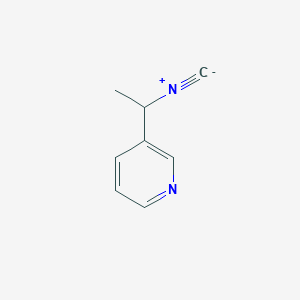


![Methyl2-[3-(chlorosulfonyl)cyclobutyl]acetate](/img/structure/B13615024.png)
